2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a chromene core, which is a benzopyran derivative, and a pyridine moiety, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide typically involves the condensation of chromene derivatives with pyridine carboxamides. One common method involves the use of ethyl 6-cyanonicotinate and 3-(ethoxycarbonyl)pyridine N-oxide in the presence of trimethylsilyl cyanide and triethylamine, followed by heating at reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for halogenation) or alkylating agents (for alkylation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Molecular docking studies have shown that the compound has a lower free binding energy compared to standard drugs, indicating a stronger and more stable interaction with the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide: This compound also features a pyridine moiety and has shown α-glucosidase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide apart is its chromene core, which imparts unique electronic and steric properties. This makes it a versatile scaffold for drug development, allowing for the design of molecules with specific biological activities.
Properties
IUPAC Name |
2-oxo-N-pyridin-3-ylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14(17-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)19/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMFFHZKRPJQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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